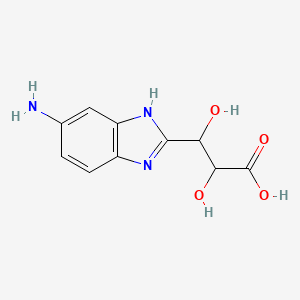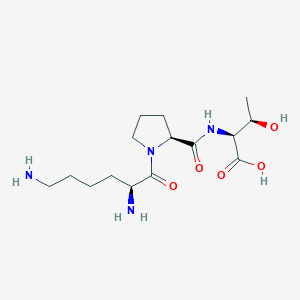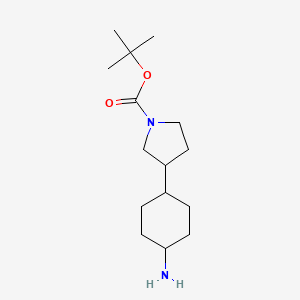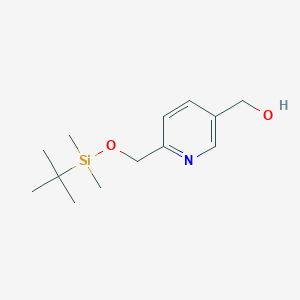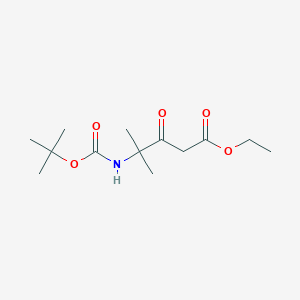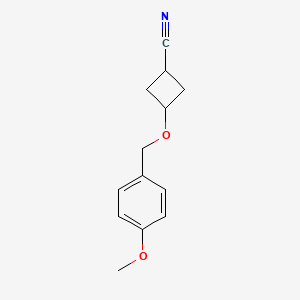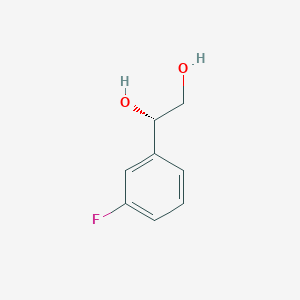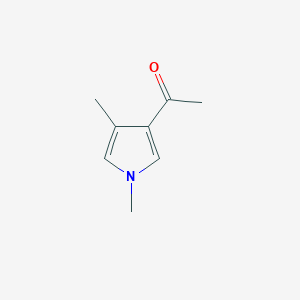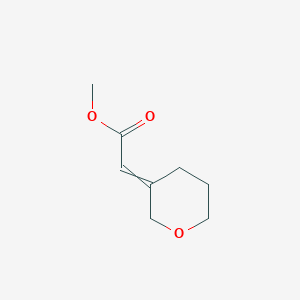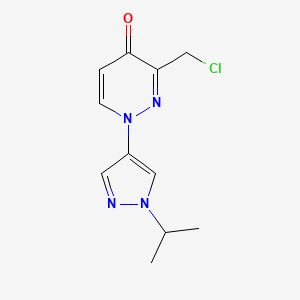
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features a pyridazinone core substituted with a chloromethyl group and a 1-propan-2-ylpyrazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-propan-2-ylhydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the pyridazinone ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups or the oxidation state of the molecule.
Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thioethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound’s biological activity can be explored to understand its effects on various biological pathways and systems.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group could facilitate covalent binding to target proteins, while the pyrazole and pyridazinone moieties might interact with active sites or binding pockets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(Bromomethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-1-(1-phenylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The combination of the chloromethyl group and the 1-propan-2-ylpyrazol-4-yl moiety provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H13ClN4O/c1-8(2)16-7-9(6-13-16)15-4-3-11(17)10(5-12)14-15/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
QARCNQXVRLFTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)N2C=CC(=O)C(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



